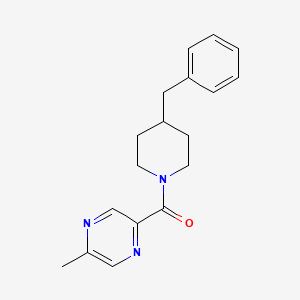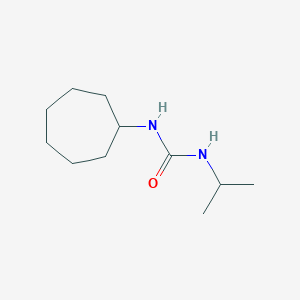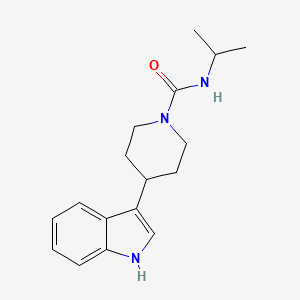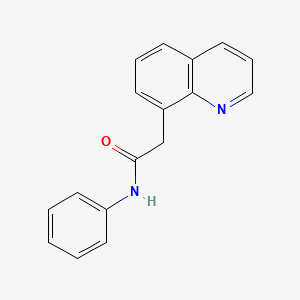
N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide, also known as MIQ or NSC 38430, is a synthetic compound with potential applications in scientific research. This compound belongs to the family of isoquinoline carboxamides and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide as a fluorescent probe for Zn(II) ions involves the coordination of the Zn(II) ions with the carbonyl group of this compound, resulting in a change in the fluorescence intensity. The mechanism of action of this compound as an HDAC6 inhibitor involves the binding of this compound to the active site of HDAC6, resulting in the inhibition of HDAC6 activity. The mechanism of action of this compound as a photosensitizer for PDT involves the absorption of light by this compound, resulting in the production of reactive oxygen species (ROS) that can induce cell death in cancer cells.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells. This compound has been found to increase the levels of acetylated tubulin, which has implications in the treatment of neurodegenerative diseases. This compound has also been found to exhibit anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. This compound can be used as a fluorescent probe for the detection of Zn(II) ions in aqueous solution, as an HDAC6 inhibitor, and as a photosensitizer for PDT. However, this compound also has limitations for lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research and development of N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide. These include the exploration of this compound as a potential therapeutic agent for cancer and neurodegenerative diseases, the development of this compound-based fluorescent probes for the detection of other metal ions, and the optimization of this compound as a photosensitizer for PDT. Further research is also needed to fully understand the mechanism of action of this compound and its potential toxicity.
Métodos De Síntesis
N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide can be synthesized using a variety of methods, including the reaction of N-methylanthranilic acid with acetic anhydride and phosphorus pentoxide, or the reaction of N-methylanthranilic acid with thionyl chloride and then with aniline. The yield of this compound using these methods ranges from 40% to 60%. This compound can also be synthesized using a one-pot method by reacting N-methylanthranilic acid with aniline and acetic anhydride in the presence of a catalytic amount of p-toluenesulfonic acid. This method has a higher yield of up to 80%.
Aplicaciones Científicas De Investigación
N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide has been found to exhibit potential applications in scientific research. This compound has been used as a fluorescent probe for the detection of Zn(II) ions in aqueous solution. This compound has also been used as a selective inhibitor of the enzyme histone deacetylase 6 (HDAC6), which has implications in the treatment of cancer and neurodegenerative diseases. This compound has also been used as a photosensitizer for photodynamic therapy (PDT) in cancer treatment.
Propiedades
IUPAC Name |
N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-19(13-8-3-2-4-9-13)17(21)15-11-12-7-5-6-10-14(12)16(20)18-15/h2-11H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPPCUZYMDJACW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Ethylaminomethyl)benzo[f]chromen-3-one](/img/structure/B7474177.png)

![6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474188.png)








